2-Benzoyl-5-fluorobenzoic acid
Overview
Description
Scientific Research Applications
Analytical Chemistry: High-Performance Liquid Chromatography (HPLC)
2-Benzoyl-5-fluorobenzoic acid is utilized in analytical chemistry as a standard for calibrating and testing the efficiency of HPLC systems. The compound’s distinct UV absorption properties make it suitable for UV detection at 254 nm, allowing for the fast analysis of benzoic acid derivatives .
Medicine: Drug Synthesis
In the pharmaceutical industry, 2-Benzoyl-5-fluorobenzoic acid serves as a precursor for synthesizing various drugs. Its benzoic acid moiety is a key structural component in many therapeutic agents, particularly those targeting inflammatory diseases and cancers .
Agriculture: Pesticide Development
This compound is explored for its potential use in developing new agrochemicals. Its fluorinated aromatic ring could enhance the activity and selectivity of pesticides, providing a tool for pest management strategies .
Materials Science: Lanthanide Complexes
Researchers in materials science employ 2-Benzoyl-5-fluorobenzoic acid to create novel lanthanide complexes. These complexes have applications in luminescent materials, which are crucial for developing new optical devices and sensors .
Environmental Science: Pollution Monitoring
Environmental scientists use derivatives of 2-Benzoyl-5-fluorobenzoic acid to study pollution patterns. Its structural analogs can act as molecular markers in environmental samples, aiding in the monitoring of organic pollutants .
Food Industry: Food Additives
While not directly used as a food additive, 2-Benzoyl-5-fluorobenzoic acid’s analogs are investigated for their potential as preservatives and flavor enhancers in the food industry. The compound’s stability and resistance to microbial degradation make it a candidate for food preservation research .
Cosmetics: UV Filters
In cosmetic applications, benzoic acid derivatives, including those related to 2-Benzoyl-5-fluorobenzoic acid, are studied for their effectiveness as UV filters. These compounds can absorb harmful UV radiation, providing protection in sunscreen formulations .
Life Sciences: Research Tool
As a research chemical, 2-Benzoyl-5-fluorobenzoic acid is used in life sciences for various biochemical assays. Its reactivity and specificity make it a valuable tool for probing molecular interactions and enzyme activities .
Mechanism of Action
Target of Action
It’s known that fluorobenzoic acids, in general, are often used in the synthesis of pharmaceuticals and agrochemicals .
Mode of Action
For instance, 2-Fluorobenzoyl chloride, a related compound, reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .
Biochemical Pathways
It’s known that fluorobenzoic acids can be metabolized by microorganisms . For example, 3-fluorobenzoic acid is a sole carbon and energy source for Sphingomonas sp. HB1 and is catabolized via the benzoate-degrading pathway .
Pharmacokinetics
The metabolism of fluorinated drugs has been studied, and it’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs .
Result of Action
Fluorobenzoic acids are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting they may have a wide range of biological effects .
Action Environment
It’s known that the physicochemical properties of fluorinated compounds can be influenced by environmental conditions .
properties
IUPAC Name |
2-benzoyl-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUMKHGIHVGNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-5-fluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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